

# E7130: A Novel Microtubule Inhibitor Remodeling the Tumor Microenvironment

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## Compound of Interest

Compound Name: **E7130**

Cat. No.: **B15604388**

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## Abstract

**E7130**, a synthetic analog of the marine natural product halichondrin B, is a novel anti-cancer agent with a dual mechanism of action: direct inhibition of microtubule dynamics and potent modulation of the tumor microenvironment (TME).<sup>[1][2][3][4]</sup> Preclinical and early clinical data indicate that **E7130** can suppress immunosuppressive cell populations, remodel the tumor vasculature, and enhance the efficacy of combination therapies.<sup>[3][5][6]</sup> This technical guide provides a comprehensive overview of the current understanding of **E7130**'s effects on the TME, including detailed experimental protocols and quantitative data from key studies, to support ongoing research and development efforts.

## Core Mechanism of Action

**E7130**'s primary mode of action is the inhibition of tubulin polymerization, a well-established anti-cancer strategy that disrupts cell division and induces apoptosis in rapidly proliferating tumor cells.<sup>[3]</sup> However, its unique therapeutic potential lies in its ability to remodel the complex TME at pharmacologically relevant concentrations.<sup>[3][6]</sup> This TME modulation is characterized by two key effects: the suppression of cancer-associated fibroblasts (CAFs) and the remodeling of tumor vasculature.<sup>[5]</sup>

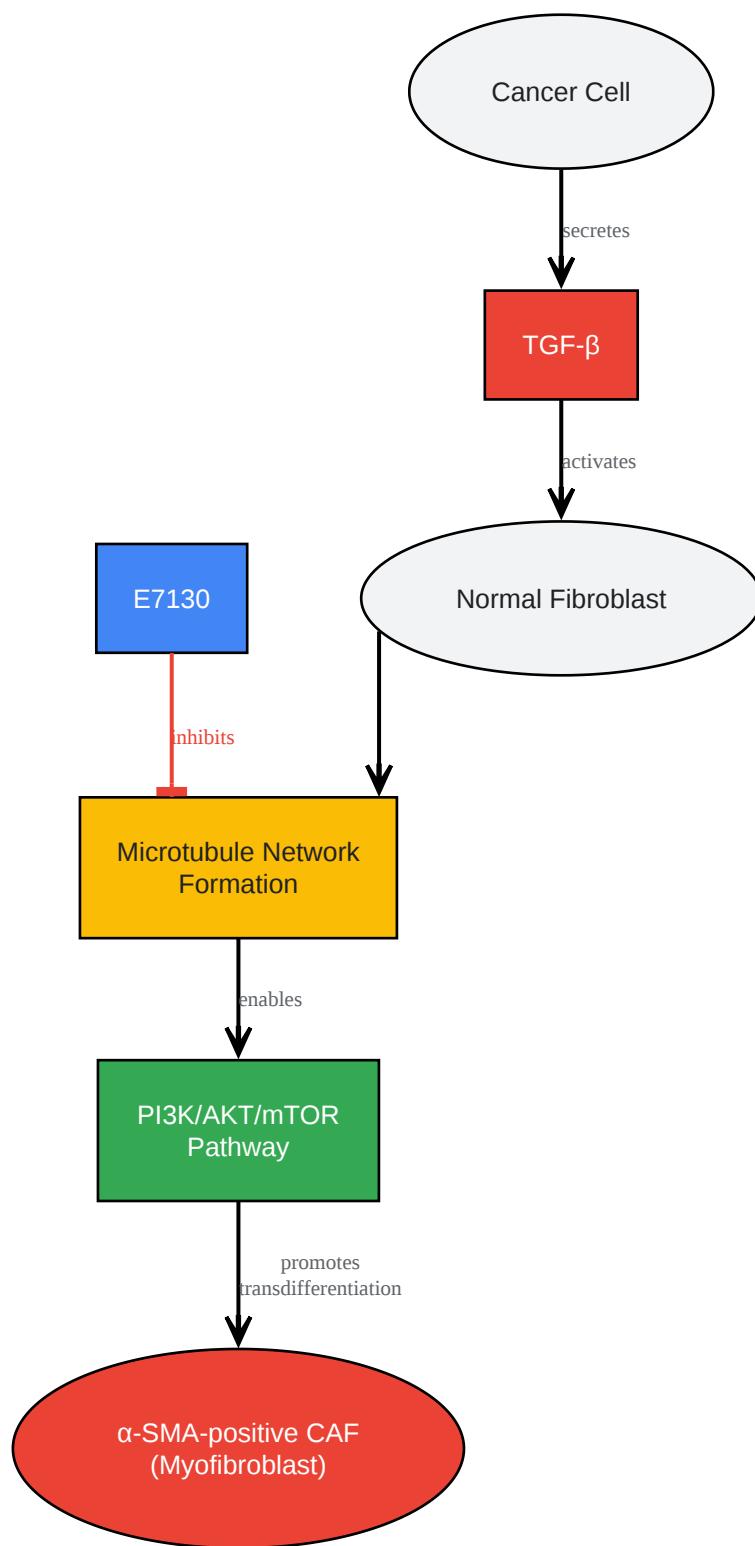
## Impact on the Tumor Microenvironment

## Suppression of Cancer-Associated Fibroblasts (CAFs)

CAFs are a critical component of the TME, contributing to tumor growth, invasion, and therapeutic resistance. **E7130** has been shown to specifically reduce the population of  $\alpha$ -SMA-positive CAFs, a subset known to be associated with a poor prognosis in various cancers.

Signaling Pathway:

**E7130** exerts its anti-CAF effects by interfering with the TGF- $\beta$  signaling pathway.<sup>[7]</sup> TGF- $\beta$  secreted by cancer cells induces the transdifferentiation of normal fibroblasts into myofibroblasts ( $\alpha$ -SMA-positive CAFs).<sup>[7]</sup> **E7130** disrupts the microtubule network formation in these fibroblasts, which is essential for the downstream activation of the PI3K/AKT/mTOR pathway, ultimately inhibiting their differentiation into a pro-tumorigenic phenotype.<sup>[8][7]</sup>



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Caption: **E7130** inhibits TGF-β-induced CAF differentiation via microtubule disruption.

## Vascular Remodeling

**E7130** promotes the remodeling of the tumor vasculature, leading to an increase in microvessel density (MVD) and enhanced perfusion. This effect is characterized by an increase in intratumoral CD31-positive endothelial cells.[\[1\]](#)[\[2\]](#) This vascular normalization is hypothesized to improve the delivery and efficacy of co-administered anti-cancer agents.[\[8\]](#) A study on the FaDu xenograft model showed that **E7130** treatment significantly increased plasma levels of Collagen IV, a key component of the vascular basement membrane.[\[5\]](#)

## Quantitative Data Summary

### Preclinical In Vitro Efficacy

Cell Line	Cancer Type	IC50 (nM)
KPL-4	Breast Cancer	0.01 - 0.1
OSC-19	Head and Neck Cancer	0.01 - 0.1
FaDu	Head and Neck Cancer	0.01 - 0.1
HSC-2	Head and Neck Cancer	0.01 - 0.1

Data from MedchemExpress.

[\[8\]](#)

### Preclinical In Vivo Efficacy

Xenograft Model	Cancer Type	E7130 Dose (µg/kg)	Schedule	Outcome
OD-BRE-0438	Breast Cancer	180	Days 0, 7 (IV)	Significant antitumor activity
MCF7	Breast Cancer	90, 180	Days 0, 7 (IV)	Significant antitumor activity
MDA-MB-231	Breast Cancer	90, 180	Days 0, 7 (IV)	Significant antitumor activity
FaDu	Head and Neck Cancer	120	Single Dose (IV)	Significant increase in plasma Col IV
HSC-2	Head and Neck Cancer	90	Not Specified	Prominent combination effect with cetuximab

Data from AACR

Journals and

MedchemExpress

s.[3][5]

## Phase I Clinical Trial (NCT03444701) Key Findings

Dosing Schedule	Maximum Tolerated Dose (MTD)	Dose Range for Biomarker Changes	Key Plasma Biomarkers
Every 3 Weeks (Q3W)	480 µg/m <sup>2</sup>	350-480 µg/m <sup>2</sup>	VEGF3, MMP9
Every 2 Weeks (Q2W)	300 µg/m <sup>2</sup>	Not Specified	Not Specified

Data from PubMed.[9]

## Experimental Protocols

### In Vitro Anti-proliferative Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of **E7130** in various cancer cell lines.

Methodology:

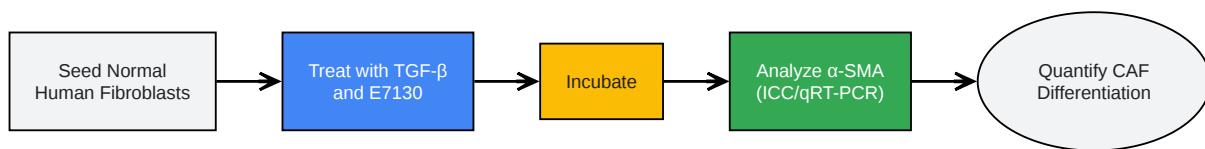
- Cancer cell lines (e.g., KPL-4, OSC-19, FaDu, HSC-2) are seeded in 96-well plates and allowed to adhere overnight.
- Cells are treated with a serial dilution of **E7130** for a specified period (e.g., 72 hours).
- Cell viability is assessed using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay.
- IC50 values are calculated by fitting the dose-response data to a four-parameter logistic curve.

## In Vitro CAF Differentiation Assay

Objective: To evaluate the effect of **E7130** on the TGF- $\beta$ -induced transdifferentiation of normal fibroblasts into CAFs.

Methodology:

- Normal human fibroblasts are co-cultured with human cancer cells or treated with recombinant human TGF- $\beta$  (e.g., 1 ng/mL).<sup>[7]</sup>
- **E7130** is added to the culture medium at various concentrations.
- After a defined incubation period, cells are fixed and stained for  $\alpha$ -SMA expression using immunocytochemistry.
- Gene expression analysis of  $\alpha$ -SMA and other fibrosis-related markers can also be performed using qRT-PCR.



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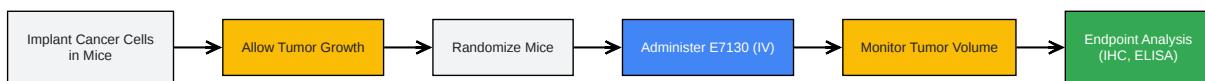
Caption: Workflow for the in vitro CAF differentiation assay.

## In Vivo Xenograft Tumor Model

Objective: To assess the anti-tumor efficacy and TME-modulating effects of **E7130** in a living organism.

Methodology:

- Human cancer cells are implanted subcutaneously or orthotopically into immunocompromised mice (e.g., BALB/c nude mice).
- Once tumors reach a palpable size (e.g., 300-500 mm<sup>3</sup>), mice are randomized into vehicle control and **E7130** treatment groups.<sup>[5]</sup>
- E7130** is administered intravenously at specified doses and schedules.<sup>[5]</sup>
- Tumor volume is measured regularly using calipers.
- At the end of the study, tumors are excised for immunohistochemical analysis of α-SMA and CD31 expression.<sup>[5]</sup>
- Blood samples can be collected for analysis of plasma biomarkers by ELISA.<sup>[5]</sup>



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Caption: Workflow for the *in vivo* xenograft tumor model study.

## Conclusion and Future Directions

**E7130** is a promising anti-cancer agent with a unique dual mechanism of action that targets both tumor cells and the surrounding microenvironment. Its ability to suppress CAFs and remodel the tumor vasculature suggests its potential for use in combination with other anti-cancer therapies, including immune checkpoint inhibitors.<sup>[6]</sup> The ongoing Phase I clinical trial will provide crucial data on the safety and efficacy of **E7130** in patients with advanced solid tumors and will help to identify predictive biomarkers for patient selection.<sup>[2][5]</sup> Further research is warranted to fully elucidate the molecular mechanisms underlying **E7130**'s TME-modulating effects and to explore its full therapeutic potential in a variety of cancer types.

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## References

- 1. [pharmafocuseurope.com](http://pharmafocuseurope.com) [pharmafocuseurope.com]
- 2. TOTAL SYNTHESIS AND NONCLINICAL STUDY RESULTS OF A NOVEL ANTICANCER DRUG CANDIDATE E7130 DERIVED FROM TOTAL SYNTHESIS OF HALICHONDRI N FOUND IN JOINT RESEARCH BETWEEN EISAI AND HARVARD UNIVERSITY SCIENTISTS, PUBLISHED IN SCIENTIFIC REPORTS | News Release<sup>14</sup> | Eisai Co., Ltd. [eisai.com]
- 3. [aacrjournals.org](http://aacrjournals.org) [aacrjournals.org]
- 4. [news.harvard.edu](http://news.harvard.edu) [news.harvard.edu]
- 5. [aacrjournals.org](http://aacrjournals.org) [aacrjournals.org]
- 6. Cancer drug discovery: unravelling the mysteries of halichondrin [pharmaceutical-technology.com]
- 7. [aacrjournals.org](http://aacrjournals.org) [aacrjournals.org]
- 8. [medchemexpress.com](http://medchemexpress.com) [medchemexpress.com]

- 9. First-in-human study of E7130 (a tumor microenvironment-ameliorating microtubule inhibitor) in patients with advanced solid tumors: Primary results of the dose-escalation part - PubMed [pubmed.ncbi.nlm.nih.gov]
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